![molecular formula C9H18ClNO B2446218 2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamin;hydrochlorid CAS No. 2418658-60-1](/img/structure/B2446218.png)
2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamin;hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Oxabicyclo[222]octan-4-yl)ethanamine;hydrochloride is a chemical compound that features a bicyclic structure with an oxygen bridge
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Recent studies have highlighted the compound's role as a bioisostere of the phenyl ring, which can enhance the physicochemical properties of drug candidates. Its derivatives have shown promise in various therapeutic areas:
- Antibacterial Activity : Compounds derived from 2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine have been evaluated for their effectiveness against bacterial strains, demonstrating significant inhibition .
- Estrogen Receptor Agonists : Some derivatives act as agonists for estrogen receptor-beta, indicating potential applications in hormone-related therapies .
- Enzyme Inhibition : The compound has been explored as an inhibitor of myeloperoxidase and DGAT1, suggesting its utility in metabolic disorders and inflammation .
The biological activities associated with 2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine include:
- Interaction with Biomolecules : The unique structure allows it to interact selectively with various proteins and enzymes, potentially modulating their activity.
- Therapeutic Potential : Ongoing research is investigating its use in drug discovery projects aimed at treating conditions such as Alzheimer's disease through acetylcholinesterase inhibition .
Case Study 1: Antimicrobial Properties
A study conducted on derivatives of 2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine revealed significant antibacterial activity against strains such as E. coli and Staphylococcus aureus. The structure-activity relationship (SAR) analysis indicated that modifications to the bicyclic core could enhance efficacy while reducing toxicity.
Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
---|---|---|
Compound A | 5 µg/mL | E. coli |
Compound B | 10 µg/mL | Staphylococcus aureus |
Case Study 2: Estrogen Receptor Modulation
In vitro assays demonstrated that certain derivatives functioned as selective estrogen receptor modulators (SERMs). These compounds were tested for their ability to activate estrogen receptor-beta without affecting estrogen receptor-alpha.
Compound | ER-beta Activation (%) | ER-alpha Activation (%) |
---|---|---|
Compound C | 85% | 10% |
Compound D | 90% | 5% |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine;hydrochloride typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This reaction forms the oxabicyclo structure, which is then further functionalized to introduce the ethanamine group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine;hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for iodocyclization, n-butyl lithium for initiating polymerization, and trifluoromethanesulfonic acid as a catalyst . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the bicyclic structure.
Wirkmechanismus
The mechanism of action of 2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it could interact with a variety of proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its short C-C distance and high stability.
Cubane: Noted for its unique cubic structure but less stable under certain conditions.
Bicyclo[2.2.2]octane: Similar to 2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine;hydrochloride but lacks the oxygen bridge.
Uniqueness
2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine;hydrochloride is unique due to its oxygen-bridged bicyclic structure, which imparts distinct physicochemical properties. This structure enhances its solubility, metabolic stability, and potential biological activity compared to other similar compounds .
Biologische Aktivität
2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine;hydrochloride, also known as 2-oxabicyclo[2.2.2]octan-4-amine hydrochloride, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-oxabicyclo[2.2.2]octan-4-amine hydrochloride
- Molecular Formula : C₇H₁₃ClN₁O
- CAS Number : 2411312-48-4
- Purity : ≥95%
- Physical Form : Powder
Research indicates that compounds similar to 2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine may modulate various biological pathways, particularly through interactions with G protein-coupled receptors (GPCRs). Specifically, some studies have suggested that oxabicyclo compounds can act as modulators of the GPR120 receptor, which is implicated in metabolic regulation and insulin sensitivity .
Pharmacological Effects
-
Thromboxane Antagonism : Analogous compounds have demonstrated thromboxane antagonistic activity, which is crucial for cardiovascular function and platelet aggregation . This suggests potential applications in treating thrombotic disorders.
Compound Activity I50 Value BMS-180,291 TxA₂ antagonist 7 nM (inhibition of platelet aggregation) - Antidiabetic Potential : The modulation of GPR120 may enhance insulin sensitivity, making these compounds candidates for diabetes treatment .
- Neuroprotective Effects : Some studies have hinted at neuroprotective properties linked to bicyclic amines, although specific data on 2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine;hydrochloride remains limited.
Study 1: Thromboxane Antagonism
A study evaluated the thromboxane antagonistic activity of various bicyclic compounds, including derivatives of oxabicyclo structures. The results indicated that certain substitutions on the bicyclic framework significantly enhanced activity, with one compound showing an I50 value of 7 nM against arachidonic acid-induced platelet aggregation in human plasma .
Study 2: GPR120 Modulation
Research on GPR120 modulators revealed that compounds similar to 2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine could improve glucose metabolism and insulin signaling pathways in preclinical models . These findings suggest a promising avenue for further exploration in metabolic disorders.
Eigenschaften
IUPAC Name |
2-(2-oxabicyclo[2.2.2]octan-4-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-6-5-9-3-1-8(2-4-9)11-7-9;/h8H,1-7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDJLYVMXGUOKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1OC2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.